(1S)-1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride

Description

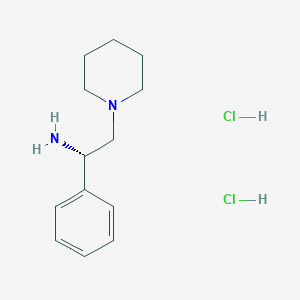

(1S)-1-Phenyl-2-piperidin-1-ylethanamine dihydrochloride (CAS: 31788-81-5), also known as Vanoxerine dihydrochloride or GBR-12909 dihydrochloride, is a chiral small molecule with a phenyl group, a piperidine ring, and an ethylamine backbone. Its molecular formula is C₁₃H₂₂Cl₂N₂, and it has a molecular weight of 277.23 g/mol . The compound exhibits dual pharmacological activities:

- Dopaminergic Activity: As a selective dopamine reuptake inhibitor, it increases synaptic dopamine levels, making it relevant for neurological disorders .

- Anticancer Activity: It acts as a cyclin-dependent kinase (CDK) 2/4/6 triple inhibitor, disrupting cell cycle progression and inducing apoptosis in cancer cells .

Vanoxerine dihydrochloride demonstrates potent in vitro efficacy, with IC₅₀ values of 3.79 μM in QGY7703 and 4.04 μM in Huh7 hepatocellular carcinoma cells . Its dual mechanism positions it uniquely among structurally related compounds.

Properties

IUPAC Name |

(1S)-1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15;;/h1,3-4,7-8,13H,2,5-6,9-11,14H2;2*1H/t13-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMBJVCEKHODMR-FFXKMJQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@H](C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride typically involves the following steps:

Formation of the phenethylamine backbone: This can be achieved through the reductive amination of phenylacetaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.

Resolution of enantiomers: The racemic mixture of the product can be resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral acid.

Formation of the dihydrochloride salt: The free base of (1S)-1-phenyl-2-piperidin-1-ylethanamine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

(1S)-1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. It can modulate the activity of these targets by binding to them and altering their function, leading to various physiological effects.

Comparison with Similar Compounds

Key Findings:

- Target Breadth: Vanoxerine’s triple CDK inhibition may confer efficacy across diverse cancers compared to single- or dual-target inhibitors .

- Dual Pharmacology: Unlike Fluspirilene or Adapalene, Vanoxerine’s dopamine reuptake inhibition could synergize with anticancer effects but may increase neuropsychiatric side effects .

- Potency: Rafoxanide shows lower IC₅₀ values in melanoma (A375) but is restricted to CDK4/6, whereas Vanoxerine balances broader activity with moderate potency .

Structural Analogues

Piperidine-Based Compounds

- [1-(Pyridin-2-yl)ethylpiperidin-2-yl]methanamine Hydrochloride (CAS: 1289384-75-3) : Shares a piperidine backbone but lacks the phenyl group. Its pyridine moiety may alter target selectivity, though pharmacological data are unavailable .

- (1S,2S)-1,2-Di-1-naphthyl-ethylenediamine Dihydrochloride (CAS: 1052707-27-3): A chiral diamine used in HPLC stationary phases. While structurally distinct, its naphthyl groups enhance stereoselective interactions, unlike Vanoxerine’s planar phenyl group .

Dopaminergic Compounds

- GBR-12909 (Vanoxerine): The free base form of Vanoxerine dihydrochloride, with identical dopamine reuptake inhibition but lower solubility .

- H-7 Dihydrochloride: Exhibits polypharmacology (e.g., protein kinase C inhibition) but lacks CDK inhibitory activity, highlighting Vanoxerine’s unique kinase targeting .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The dihydrochloride salt enhances aqueous solubility compared to free bases like GBR-12909, improving bioavailability .

- Drug Delivery: Vanoxerine’s physicochemical properties necessitate tailored formulations (e.g., nanoparticles) for tumor penetration, whereas Rafoxanide’s lipophilicity favors dermal delivery .

Clinical and Preclinical Implications

- Advantages: Vanoxerine’s dual CDK/dopamine activity could address both cancer proliferation and chemotherapy-induced neurotoxicity.

- Limitations : Broader kinase inhibition may increase off-target effects (e.g., cardiotoxicity) compared to Rafoxanide’s narrower profile .

- Research Gaps: Direct comparisons of Vanoxerine with newer CDK4/6 inhibitors (e.g., Palbociclib) are needed to validate its preclinical promise.

Biological Activity

(1S)-1-phenyl-2-piperidin-1-ylethanamine; dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is structurally related to several biologically active molecules, and its interactions with biological systems have been the subject of numerous studies. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound (1S)-1-phenyl-2-piperidin-1-ylethanamine; dihydrochloride features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the phenyl group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of (1S)-1-phenyl-2-piperidin-1-ylethanamine is primarily attributed to its interaction with specific receptors and enzymes:

Receptor Interactions :

- Dopamine Receptors : Piperidine derivatives often exhibit affinity for dopamine receptors, which are implicated in numerous neurological conditions. Studies suggest that this compound may act as a modulator of dopaminergic signaling pathways, influencing behaviors associated with mood and cognition.

Enzyme Inhibition :

- Acetylcholinesterase (AChE) : Similar compounds have demonstrated the ability to inhibit AChE, an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits in conditions like Alzheimer’s disease .

Biological Activity Overview

The biological activities associated with (1S)-1-phenyl-2-piperidin-1-ylethanamine include:

Case Studies

Several studies have highlighted the potential applications of piperidine derivatives similar to (1S)-1-phenyl-2-piperidin-1-ylethanamine:

- Cancer Therapy : A study demonstrated that piperidine-based compounds could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

- Alzheimer's Disease : Research indicated that compounds inhibiting AChE could improve cognitive function in animal models. The structural modifications similar to those found in (1S)-1-phenyl-2-piperidin-1-ylethanamine may enhance brain penetration and efficacy against neurodegenerative diseases.

- Viral Inhibition : Recent findings showed that certain piperidine derivatives possess significant binding affinity to viral proteases, suggesting their potential as antiviral agents. For instance, one study indicated enhanced binding compared to established antiviral drugs like Remdesivir .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.